molecular formula C20H24N6O2 B2423960 2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile CAS No. 339102-98-6

2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile

Cat. No. B2423960
CAS RN: 339102-98-6
M. Wt: 380.452
InChI Key: BRARNWHHFBUGMZ-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile” has a molecular formula of C20H24N6O2 and a molecular weight of 380.452 . It is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Central Serotoninergic System Stimulation

The compound has been studied for its pharmacological properties related to the stimulation of the central serotoninergic system, specifically the 5-HT52A receptors. The compound showed a profile of activity characteristic of stimulation of this system, indicating its potential use in conditions where serotoninergic system modulation is beneficial (Malinka & Rutkowska, 1997).

Cardiovascular Activity

Research has focused on the structure-cardiovascular activity relationships in derivatives of the compound. These studies are crucial for understanding the potential cardiovascular effects of the compound and designing derivatives with optimal therapeutic profiles (Chłoń-Rzepa et al., 2011).

Dopamine Receptor Affinity

Novel derivatives of the compound have been studied for their high affinities and selectivities for D4 dopamine receptors. This indicates potential applications in conditions related to dopamine receptor modulation (Enguehard-Gueiffier et al., 2006).

Anti-Ulcer Properties

Studies have shown that certain derivatives of the compound have anti-ulcer properties, indicating its potential for development as a therapeutic agent for ulcer treatment (Terashima et al., 1995).

Antidepressant and Anxiolytic Effects

The compound and its derivatives have been evaluated for antidepressant-like and anxiolytic-like effects in animal models. These studies contribute to understanding the potential psychiatric applications of the compound (Pytka et al., 2015).

properties

IUPAC Name

2-[(3E)-1-(dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-24(2)19(17(14-21)15-22)8-9-23-28-16-20(27)26-12-10-25(11-13-26)18-6-4-3-5-7-18/h3-7,9H,8,10-13,16H2,1-2H3/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRARNWHHFBUGMZ-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NOCC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)C/C=N/OCC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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